Dimethyl cis-stilbene-4,4'-dicarboxylate

概要

説明

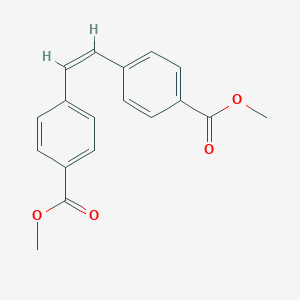

Dimethyl cis-stilbene-4,4’-dicarboxylate is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of two methoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl cis-stilbene-4,4’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of cis-stilbene-4,4’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl cis-stilbene-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.

化学反応の分析

Types of Reactions

Dimethyl cis-stilbene-4,4’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: cis-Stilbene-4,4’-dicarboxylic acid.

Reduction: Dimethyl cis-stilbene-4,4’-diol.

Substitution: Brominated or nitrated derivatives of dimethyl cis-stilbene-4,4’-dicarboxylate.

科学的研究の応用

Cell Culture and Bioprocessing

Dimethyl cis-stilbene-4,4'-dicarboxylate is utilized in cell culture and bioprocessing due to its role as a molecular probe. It aids in the analysis of cellular responses and gene expression. Studies have shown that compounds like dimethyl cis-stilbene derivatives can enhance the growth of specific cell lines under controlled conditions .

Chromatography

In chromatography, this compound serves as a standard or reference compound. Its stability and well-defined properties make it suitable for use in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). The compound's purity levels (≥93.5%) ensure reliable results during analytical processes .

Optical Brighteners

This compound is used as an active ingredient in optical brighteners, which improve the appearance and brightness of plastics and fibers. Its chemical structure allows it to absorb ultraviolet light and re-emit it as visible light, enhancing the brightness of materials .

Case Study 1: Enhancing Cell Growth

A study conducted on the effects of this compound on human fibroblast cells demonstrated that the compound significantly increased cell proliferation rates when added to culture media. The results indicated a potential for using this compound in regenerative medicine applications .

Case Study 2: Chromatographic Analysis

In a comparative analysis using HPLC, researchers employed this compound as a calibration standard. The study highlighted its effectiveness in quantifying various biomolecules present in complex mixtures, showcasing its utility in pharmaceutical quality control .

作用機序

The mechanism of action of dimethyl cis-stilbene-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

類似化合物との比較

Similar Compounds

- Dimethyl trans-stilbene-4,4’-dicarboxylate

- cis-Stilbene-4,4’-dicarboxylic acid

- trans-Stilbene-4,4’-dicarboxylic acid

Uniqueness

Dimethyl cis-stilbene-4,4’-dicarboxylate is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

生物活性

Dimethyl cis-stilbene-4,4'-dicarboxylate (DCS) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article provides a comprehensive overview of the biological activity of DCS, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features two methoxycarbonyl groups attached to a stilbene backbone, which influences its reactivity and biological interactions. The compound is known for its luminescent properties, which may play a role in its biological activity.

Antioxidant Activity

DCS has been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer. DCS's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Anti-Cancer Activity

Research indicates that DCS exhibits cytotoxic effects against various cancer cell lines. A systematic study evaluated several stilbenoids, including DCS, for their cytotoxic activity against human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines. The results showed that DCS could inhibit cell growth in a dose-dependent manner, with varying efficacy depending on the specific cancer type .

1. Cytotoxicity Evaluation

A study investigated the cytotoxic effects of DCS alongside other stilbene derivatives. The compound demonstrated significant anti-proliferative activity against cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth. For instance, the IC50 values ranged from 2.1 to 27.3 µM for different stilbene derivatives tested against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DCS | 5.0 | MCF-7 |

| 3,4,5-MTS | 2.1 | MCF-7 |

| Resveratrol | 10.0 | MCF-7 |

This table summarizes the cytotoxicity of DCS compared to other compounds.

2. Mechanistic Studies

Further investigations into the mechanism of action revealed that DCS interferes with tubulin dynamics within cells. By targeting tubulin, DCS disrupts microtubule formation, which is essential for cell division and stability . This action suggests that DCS may function as a potential chemotherapeutic agent by inducing apoptosis in cancer cells.

3. Antioxidant Properties

In addition to its anti-cancer properties, DCS has shown promise as an antioxidant agent. Studies have demonstrated that it can effectively reduce oxidative stress markers in vitro, indicating its potential use in preventing oxidative damage associated with various diseases .

特性

IUPAC Name |

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。